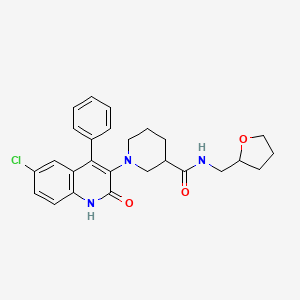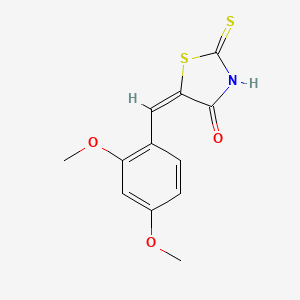![molecular formula C30H40N2O5 B10881822 1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10881822.png)
1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, dibutylamino, dimethoxyphenyl, and hydroxy groups
Métodos De Preparación
The synthesis of 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple stepsReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The dibutylamino group can be substituted with other amines or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE include:
- 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-BENZOYL-1-(3-(DIBUTYLAMINO)PROPYL)-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H-PYRROL-2(5H)-ONE These compounds share similar structural features but differ in the positioning and types of substituents, which can lead to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C30H40N2O5 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
(4Z)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O5/c1-5-7-17-31(18-8-6-2)19-12-20-32-27(24-16-15-23(36-3)21-25(24)37-4)26(29(34)30(32)35)28(33)22-13-10-9-11-14-22/h9-11,13-16,21,27,33H,5-8,12,17-20H2,1-4H3/b28-26- |
Clave InChI |
CNFSCPXEYFENDT-SGEDCAFJSA-N |
SMILES isomérico |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=C(C=C(C=C3)OC)OC |
SMILES canónico |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)


![2-(Biphenyl-4-yloxy)-1-[4-({4-[(4-fluorophenyl)carbonyl]phenoxy}acetyl)piperazin-1-yl]ethanone](/img/structure/B10881759.png)
![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)
![7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881766.png)
![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881772.png)

![4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B10881780.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881783.png)

![3-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10881804.png)
![(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881805.png)
![[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-](/img/structure/B10881812.png)
